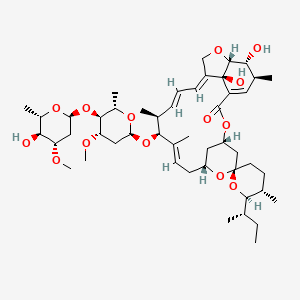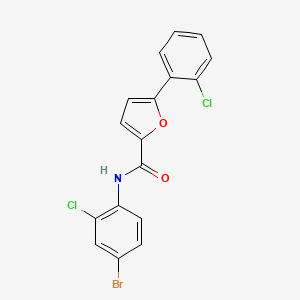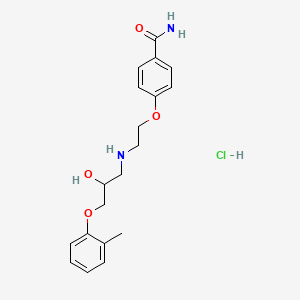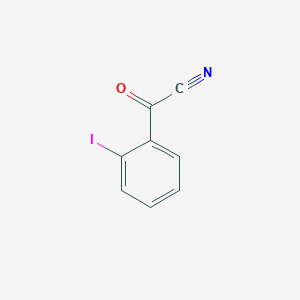
2,3-Dehydro-3,4-dihydro ivermectin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dehydro-3,4-dihydro ivermectin is an analog of ivermectin, a well-known antiparasitic agent. This compound is primarily used in scientific research and has shown activity against various parasites, including Leishmania amazonensis promastigotes and amastigotes . It is known for its anthelmintic properties and is used to study the effects of ivermectin derivatives on parasites without inducing cytotoxicity to macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dehydro-3,4-dihydro ivermectin involves several steps, starting from abamectin B2. The process includes protecting the hydroxyl groups at specific positions, oxidizing certain hydroxyl groups to keto carbonyl groups, converting these keto carbonyl groups to hydrazones, and finally reducing the hydrazones to obtain the desired compound . The reaction conditions typically involve the use of organic solvents and reagents such as allyl carbonate, organic sulfonyl hydrazine, and hydroborate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dehydro-3,4-dihydro ivermectin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto carbonyl groups.
Reduction: Reduction of hydrazones to obtain the final compound.
Substitution: Protection and deprotection of hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include allyl carbonate for protection, organic sulfonyl hydrazine for hydrazone formation, and hydroborate for reduction . The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions.
Major Products
The major product of these reactions is this compound, with intermediate products including protected hydroxyl groups and hydrazones .
Scientific Research Applications
2,3-Dehydro-3,4-dihydro ivermectin has several scientific research applications:
Chemistry: Used to study the chemical properties and reactions of ivermectin derivatives.
Biology: Investigated for its activity against parasites, including Leishmania amazonensis.
Medicine: Explored for its potential as an antiparasitic agent without inducing cytotoxicity to macrophages.
Industry: Used in the development of new antiparasitic drugs and formulations.
Mechanism of Action
The mechanism of action of 2,3-Dehydro-3,4-dihydro ivermectin involves binding to glutamate-gated chloride ion channels in the nerve and muscle cells of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite . The compound does not induce cytotoxicity to macrophages, making it a valuable tool for studying the effects of ivermectin derivatives on parasites .
Comparison with Similar Compounds
Similar Compounds
Ivermectin: The parent compound, widely used as an antiparasitic agent.
Doramectin: A macrocyclic lactone derivative of ivermectin with similar anthelmintic properties.
Abamectin: Another derivative used in agriculture and veterinary medicine.
Uniqueness
2,3-Dehydro-3,4-dihydro ivermectin is unique in its ability to act against parasites without inducing cytotoxicity to macrophages . This makes it a valuable compound for research, as it allows for the study of antiparasitic effects without the confounding factor of host cell toxicity.
Properties
Molecular Formula |
C48H74O14 |
|---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
(4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,22S,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29-,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI Key |
AZSRBVAPBFWEGT-UQJGBDTDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(=C[C@@H]([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)






